6,7-Epoxy Docetaxel is a chemically modified derivative of Docetaxel, a well-known anti-cancer drug. This compound is characterized by the introduction of an epoxy group at the 6 and 7 positions of the taxane structure. The molecular formula for 6,7-Epoxy Docetaxel is C43H51NO14, with a molecular weight of 805.86 g/mol. Its primary application lies in oncology, where it serves as an anti-tumor agent by disrupting microtubule dynamics in cancer cells.
6,7-Epoxy Docetaxel is classified under the category of taxanes, which are derived from the Pacific yew tree (Taxus brevifolia) and other related species. Taxanes are known for their ability to inhibit cell division by stabilizing microtubules, thus preventing normal mitotic spindle function. This compound is synthesized as part of ongoing research to enhance the efficacy and reduce the side effects associated with traditional Docetaxel treatments.
The synthesis of 6,7-Epoxy Docetaxel involves several intricate steps that modify the parent compound, Docetaxel. The primary synthetic route includes:
Industrial methods may vary but generally follow similar organic synthesis techniques adapted for large-scale production.
The molecular structure of 6,7-Epoxy Docetaxel can be represented as follows:
The presence of the epoxy group enhances interactions with microtubules, contributing to its anti-cancer properties.
6,7-Epoxy Docetaxel can undergo several types of chemical reactions:
Common reagents used in reactions involving 6,7-Epoxy Docetaxel include:
The products formed from these reactions depend on specific conditions and reagents used.
The mechanism of action for 6,7-Epoxy Docetaxel primarily involves:
Additionally, it influences biochemical pathways such as the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .
Relevant analyses indicate that modifications to its structure can significantly affect its pharmacological profile .
6,7-Epoxy Docetaxel is primarily utilized in cancer research and therapy. Its applications include:
Ongoing research aims to explore its potential in combination therapies and targeted drug delivery systems to enhance therapeutic efficacy while minimizing side effects .
The core molecular formula of 6,7-epoxy docetaxel is C₄₃H₅₁NO₁₄, with a molecular weight of 805.86 g/mol [2] [4] [8]. This structure retains the fundamental taxane skeleton of docetaxel but incorporates a critical diepoxy bridge between C-6 and C-7, which replaces the C-6–C-7 double bond in the parent compound [2] [4]. The stereochemistry involves 13 chiral centers, with the epoxy ring imposing rigid conformational constraints on the B-ring of the taxane core. The InChIKey (YIMIGTNUBJPFFC-HVTKTNJDSA-N
) and SMILES strings confirm the compound’s complex stereochemistry, including configurations at C-2, C-10, and C-13 that are conserved relative to docetaxel [2] [4]. The epoxy group adopts a cis-fused ring system, altering three-dimensional topology compared to non-modified taxanes [8].
Table 1: Molecular Properties of 6,7-Epoxy Docetaxel
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₄₃H₅₁NO₁₄ | [2] [4] |
Molecular Weight | 805.86 g/mol | [2] [8] |
Stereochemical Centers | 13 chiral centers | [4] |
Key Structural Feature | 6,7-Diepoxy bridge | [2] [8] |
Storage Conditions | -20°C | [4] [8] |
The IUPAC name for 6,7-epoxy docetaxel is:[(1S,2S,3R,4S,7R,11S,13R,16S)-4-acetyloxy-1,13-dihydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.0³,¹¹.0⁴,⁷.0⁸,¹⁰]octadec-14-en-2-yl] benzoate [2] [4]. This name systematically describes:
Common synonyms include:
Table 2: Systematic Classification of 6,7-Epoxy Docetaxel
Classification Level | Description |
---|---|
Parent Structure | Docetaxel (taxane diterpenoid) |
Functional Modifications | Epoxidation at C-6/C-7; BOC-protected C-13 side chain |
Ring System | Pentacyclic: [12.3.1.0³,¹¹.0⁴,⁷.0⁸,¹⁰] octadecane with fused oxirane |
Stereochemical Prefixes | (1S,2S,3R,4S,7R,11S,13R,16S) for core; (2R,3S) for phenylisoserine side chain |
Structural Comparisons:
Bioactivity Implications:
Table 3: Structural and Functional Comparison of Taxane Analogues
Compound | Molecular Formula | Key Modifications | Biological Target | P-glycoprotein Interaction |
---|---|---|---|---|
Docetaxel | C₄₃H₅₃NO₁₄ | C-6/C-7 double bond | β-Tubulin subunit | High susceptibility |
6,7-Epoxy Docetaxel | C₄₃H₅₁NO₁₄ | 6,7-Epoxy bridge | β-Tubulin (altered binding pocket) | Reduced susceptibility |
Cabazitaxel | C₄₅H₅₇NO₁₄ | 7,10-Dimethyl ethers | β-Tubulin | Evasion |
10-Deoxy-10-C-morpholinoethyl | C₄₅H₅₈N₂O₁₄ | C-10 morpholinoethyl group | Microtubule stabilization | Variable |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0